molecular formula C19H15FN6O3S B13994764 3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride CAS No. 42447-70-1

3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride

Cat. No.: B13994764
CAS No.: 42447-70-1
M. Wt: 426.4 g/mol
InChI Key: MBNJJIKEFZFEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a purine ring, a benzenesulfonyl fluoride group, and a methylcarbamoyl linkage, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the purine derivative. The purine ring is often synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the benzenesulfonyl fluoride group and the methylcarbamoyl linkage through nucleophilic substitution and coupling reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control and consistency of the product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, including temperature, pH, and solvent, are tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl chloride
  • 3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl bromide

Uniqueness

Compared to similar compounds, 3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride exhibits unique reactivity due to the presence of the fluoride group. This enhances its stability and reactivity in various chemical reactions, making it a valuable tool in research and industrial applications.

Properties

CAS No.

42447-70-1

Molecular Formula

C19H15FN6O3S

Molecular Weight

426.4 g/mol

IUPAC Name

3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C19H15FN6O3S/c20-30(28,29)14-3-1-2-13(8-14)19(27)22-9-11-4-6-12(7-5-11)17-25-15-16(21)23-10-24-18(15)26-17/h1-8,10H,9H2,(H,22,27)(H3,21,23,24,25,26)

InChI Key

MBNJJIKEFZFEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)NCC2=CC=C(C=C2)C3=NC4=NC=NC(=C4N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.